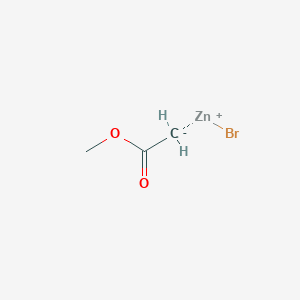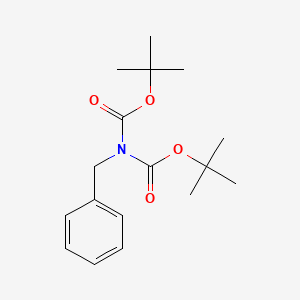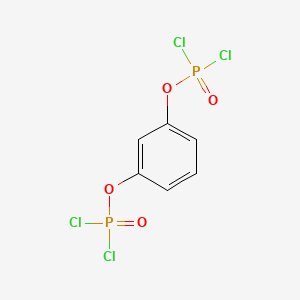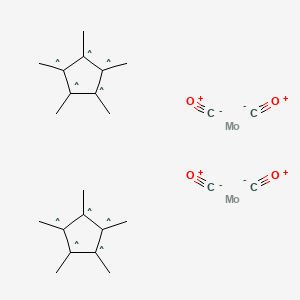
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is an organometallic compound with the chemical formula ([(\text{CH}_3)_5\text{C}_5\text{Mo}(\text{CO})_2]_2). It is known for its distinctive red crystalline appearance and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is typically synthesized through the reaction of molybdenum hexacarbonyl with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
[ \text{Mo}(\text{CO})_6 + 2 (\text{CH}_3)_5\text{C}_5\text{H} \rightarrow [(\text{CH}_3)_5\text{C}_5\text{Mo}(\text{CO})_2]_2 + 4 \text{CO} ]
The reaction is typically conducted at elevated temperatures to facilitate the formation of the dimer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and elevated temperatures.
Major Products
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum species.
Substitution: Various molybdenum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as thin films and nanomaterials.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used in studies related to enzyme mimics and bioinorganic chemistry
Wirkmechanismus
The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various substrates. The carbonyl ligands can be displaced by other ligands, allowing the molybdenum center to participate in catalytic cycles. The compound’s unique structure enables it to interact with specific molecular targets and pathways, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)molybdenum dihydride
- Bis(isopropylcyclopentadienyl)molybdenum dihydride
- Propylcyclopentadienylmolybdenum tricarbonyl dimer
Uniqueness
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is unique due to its pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it more resistant to decomposition and allows it to participate in a wider range of chemical reactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
12132-04-6 |
|---|---|
Molekularformel |
C24H30Mo2O4+4 |
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
carbon monoxide;molybdenum(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.4CO.2Mo/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;2*+3 |
InChI-Schlüssel |
UHTGPTQQPOAPQU-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



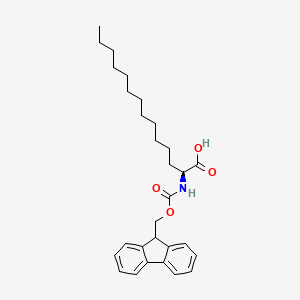


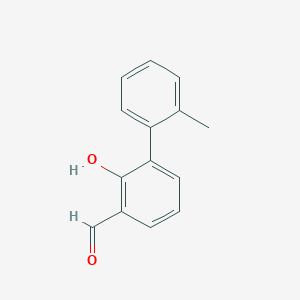
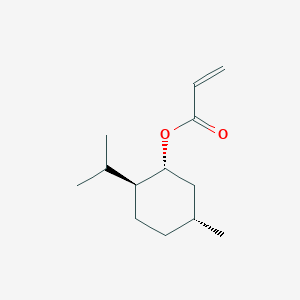

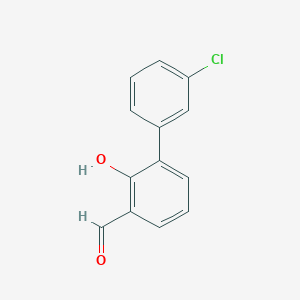
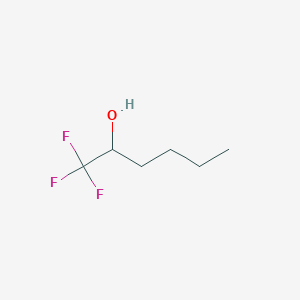
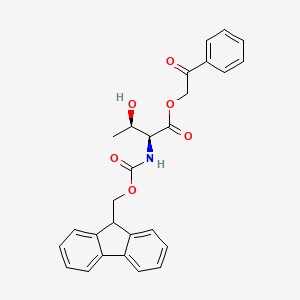
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)
